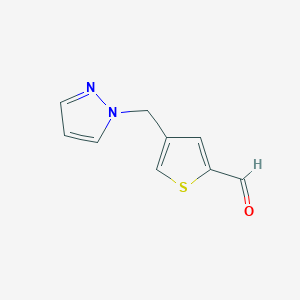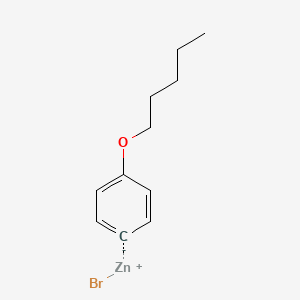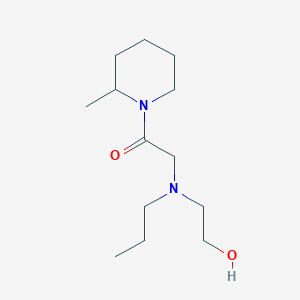
4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyrazole and a thiophene ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of both pyrazole and thiophene rings in a single molecule can lead to unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method is the condensation of thiophene-2-carbaldehyde with a pyrazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydrogen atoms on the thiophene and pyrazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: 4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carboxylic acid.
Reduction: 4-(1H-Pyrazol-1-ylmethyl)thiophene-2-methanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of 4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the pyrazole and thiophene rings can participate in π-π stacking interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the pyrazole ring, making it less versatile in terms of biological activity.
4-(1H-Pyrazol-1-yl)benzaldehyde: Contains a benzene ring instead of a thiophene ring, which can lead to different chemical properties and biological activities.
Uniqueness
The combination of pyrazole and thiophene rings in 4-(1H-Pyrazol-1-ylmethyl)thiophene-2-carbaldehyde provides a unique scaffold that can interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C9H8N2OS |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
4-(pyrazol-1-ylmethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c12-6-9-4-8(7-13-9)5-11-3-1-2-10-11/h1-4,6-7H,5H2 |
Clave InChI |
ZKFBYBOXMZPDHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)CC2=CSC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















